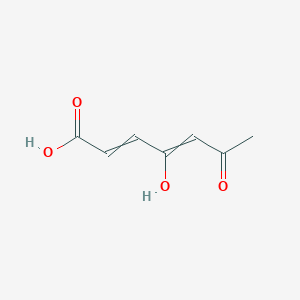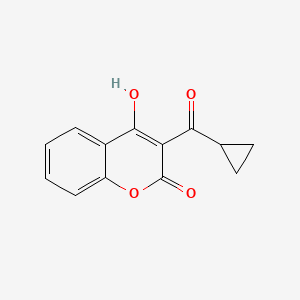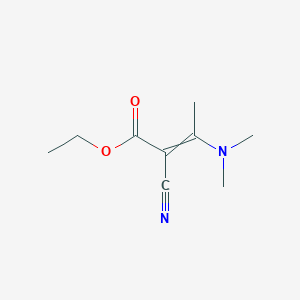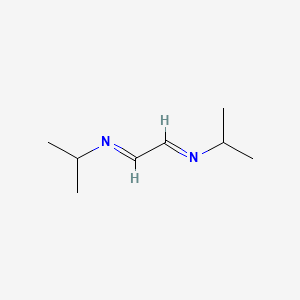
2-Propanamine, N,N'-1,2-ethanediylidenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanamine, N,N’-1,2-ethanediylidenebis- is a chemical compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.2260 g/mol . It is also known by other names such as Ethanediimine, N,N’-diisopropyl- . This compound is characterized by its unique structure, which includes two isopropylamine groups connected by an ethanediylidenebis linkage.
Vorbereitungsmethoden
The synthesis of 2-Propanamine, N,N’-1,2-ethanediylidenebis- typically involves the reaction of isopropylamine with diethyl malonate. The resulting product is then treated with sulfuric acid to form the diisopropylamine dicarboxylate. This method is commonly used in laboratory settings for small-scale production. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale operations and higher yields.
Analyse Chemischer Reaktionen
2-Propanamine, N,N’-1,2-ethanediylidenebis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propanamine, N,N’-1,2-ethanediylidenebis- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organic compounds.
Biology: The compound acts as an inhibitor of amino acid transporters and a regulator of iron metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanamine, N,N’-1,2-ethanediylidenebis- involves its interaction with specific molecular targets and pathways. As an inhibitor of amino acid transporters, it binds to these transporters and prevents the uptake of amino acids into cells. Additionally, its role as a regulator of iron metabolism involves binding to iron and modulating its availability and utilization within biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Propanamine, N,N’-1,2-ethanediylidenebis- can be compared with other similar compounds such as:
2-Propanamine:
2-Propaneamine, N,N-diethyl-: This compound has diethyl groups instead of isopropyl groups.
2-Propanamine, N,N’-1,2-ethanediylidenebis(2-methyl-): This variant includes a methyl group in its structure.
The uniqueness of 2-Propanamine, N,N’-1,2-ethanediylidenebis- lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24764-90-7 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
N,N'-di(propan-2-yl)ethane-1,2-diimine |
InChI |
InChI=1S/C8H16N2/c1-7(2)9-5-6-10-8(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
DTJSYSWZBHHPJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=CC=NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


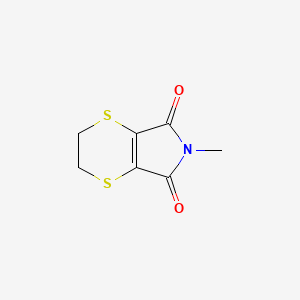
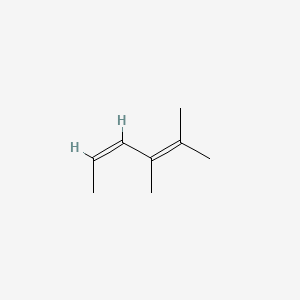
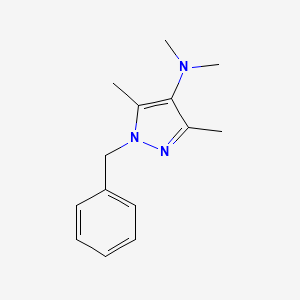
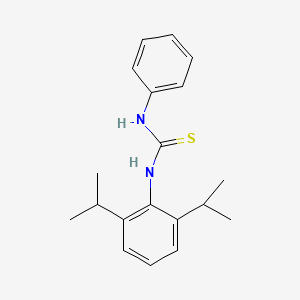

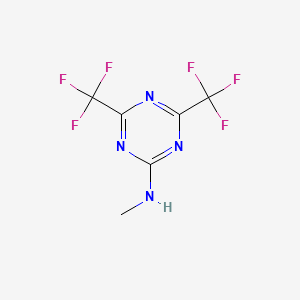
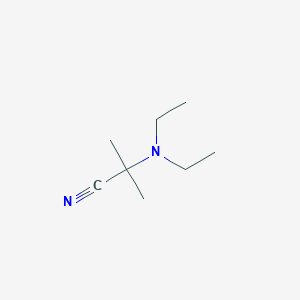
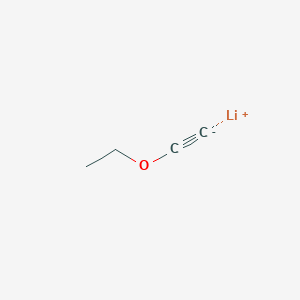

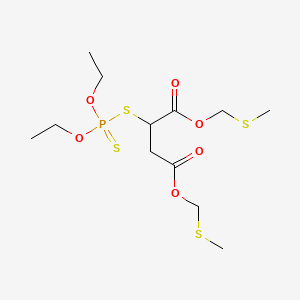
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
